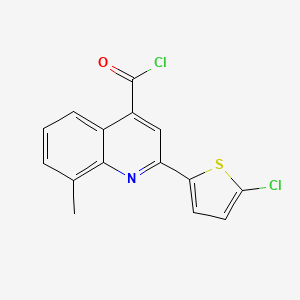

2-(5-Chloro-2-thienyl)-8-methylquinoline-4-carbonyl chloride

Descripción general

Descripción

2-(5-Chloro-2-thienyl)-8-methylquinoline-4-carbonyl chloride is a chemical compound with the following properties:

- Empirical Formula : C<sub>14</sub>H<sub>7</sub>Cl<sub>2</sub>NOS

- Molecular Weight : 308.19 g/mol

- CAS Number : 7283-96-7

Molecular Structure Analysis

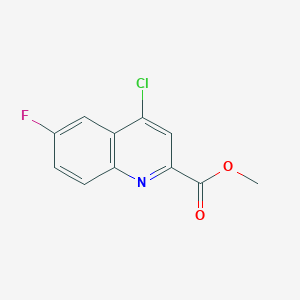

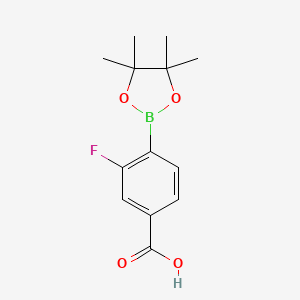

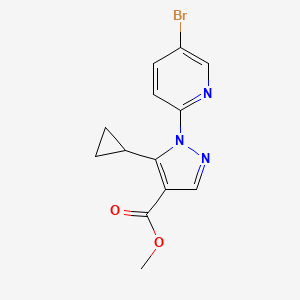

The molecular structure of 2-(5-Chloro-2-thienyl)-8-methylquinoline-4-carbonyl chloride consists of a quinoline core with a carbonyl chloride group and a chlorothiophene substituent. The chlorine atom is attached to the thiophene ring at the 5-position. The overall structure plays a crucial role in its properties and reactivity.

Chemical Reactions Analysis

The compound may participate in various chemical reactions, including nucleophilic substitutions, acylations, and cyclizations. These reactions can lead to the formation of derivatives or modifications of the carbonyl chloride moiety.

Physical And Chemical Properties Analysis

- Boiling Point : Approximately 99°C at 21 mmHg

- Density : 1.376 g/mL at 25°C

- Refractive Index (n20/D) : 1.604 (literature value)

Aplicaciones Científicas De Investigación

Reactions and Formation of Derivatives

Formation of Quinoline Derivatives : 4-Methylquinolines react with thionyl chloride to form 4-chloro[1,2]dithiolo[3,4-c]quinolin-1-ones or bis[dichloro(4-quinolyl)methyl]trisulphanes. These reactions offer insights into the formation of novel quinoline derivatives (Al-Shaar, Lythgoe, Mcclenaghan, & Ramsden, 1988).

Synthesis of Novel Chalcones : Novel chalcones derived from related quinoline compounds are studied for their structural properties. These chalcones are crucial for understanding molecular structures and intermolecular interactions in drug development (Rizvi, Siddiqui, Ahmad, Ahmad, & Parvez, 2008).

Chemical Complex Formation

Formation of Metal Complexes : Studies on chloro(ligand-C,N)triphenylphosphinepalladium(II) complexes, involving derivatives like 8-methylquinoline, reveal insights into the formation and dissociation of metal complexes (Ryabov, 1984).

Cubane-like Copper(I) Complexes : Research on copper(I) chloride reacting with solutions of similar quinolines under certain conditions has led to the formation of unique cubane-like copper(I) carbonyl complexes, expanding the understanding of metal-ligand interactions (Pasquali, Fiaschi, Floriani, & Zanazzi, 1983).

Fluorescence Derivatization

- Derivatization for High-Performance Liquid Chromatography : The use of quinoline derivatives as fluorescence derivatization reagents for alcohols in high-performance liquid chromatography has been explored. This offers a highly sensitive method for analyzing alcohols (Yoshida, Moriyama, & Taniguchi, 1992).

Synthesis of Novel Compounds

Novel Quinoline Derivatives : Synthesis of novel 4-oxo-1, 4-dihydroquinoline-3-carboxamide derivatives from reactions involving thionyl chloride and quinoline compounds demonstrates the creation of new chemical entities with potential applications in various fields (Navabeh & Seyed Marziyeh, 2015).

Creation of Pyridine and Fused Pyridine Derivatives : The reaction of certain quinoline compounds with various reagents led to the formation of new pyridine and fused pyridine derivatives, expanding the scope of heterocyclic chemistry (Al-Issa, 2012).

Photophysical and Computational Investigations

- Study of Rhenium Tricarbonyl Complexes : The experimental and computational study of rhenium tricarbonyl complexes based on heterocyclic N–N ligands, including derivatives similar to 2-(5-Chloro-2-thienyl)-8-methylquinoline-4-carbonyl chloride, offers insights into their photophysical properties and electronic structure (Albertino et al., 2007).

Direcciones Futuras

Future research could focus on the following aspects:

- Biological Activity : Investigate potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

- Derivatives : Explore the synthesis of derivatives to enhance specific properties.

- Structure-Activity Relationship (SAR) : Understand how structural modifications affect its activity.

Remember that this analysis is based on available information, and further scientific investigation is necessary to uncover additional details about this intriguing compound12.

Propiedades

IUPAC Name |

2-(5-chlorothiophen-2-yl)-8-methylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2NOS/c1-8-3-2-4-9-10(15(17)19)7-11(18-14(8)9)12-5-6-13(16)20-12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFFUTKKBVPZSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Chloro-2-thienyl)-8-methylquinoline-4-carbonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.